The Alchemist's Chameleon: A Technical Guide to Tert-butyl 5-oxopyrrolidine-2-carboxylate
The Alchemist's Chameleon: A Technical Guide to Tert-butyl 5-oxopyrrolidine-2-carboxylate
For the discerning researcher in the vanguard of drug discovery and complex molecule synthesis, the strategic selection of chiral building blocks is paramount. Among these, tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, has emerged as a versatile and powerful synthon. Its unique structural features—a stereochemically defined pyrrolidinone core, a readily derivatizable lactam nitrogen, and a sterically demanding tert-butyl ester—offer a sophisticated toolkit for the construction of intricate molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and strategic applications, offering field-proven insights for the modern synthetic chemist.
Core Molecular Profile: Structure and Physicochemical Properties
At its heart, tert-butyl 5-oxopyrrolidine-2-carboxylate is a chiral molecule available in both (S) and (R) enantiomeric forms, with the (S)-enantiomer, derived from L-pyroglutamic acid, being the most common. The molecule's rigidity, conferred by the five-membered lactam ring, and the defined stereocenter at the 2-position, make it an invaluable chiral pool starting material.
Structural and Physicochemical Data
A summary of the key physicochemical properties of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate is presented below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 102-108 °C | [4] |
| Boiling Point | 319.2 ± 35.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [5] |
| CAS Number (S-enantiomer) | 35418-16-7 | [1][2] |
Spectroscopic Signature
The structural integrity of tert-butyl 5-oxopyrrolidine-2-carboxylate is confirmed through a unique spectroscopic fingerprint.
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by a prominent singlet at approximately δ 1.46 ppm , integrating to nine protons, which is indicative of the magnetically equivalent protons of the tert-butyl group. The protons of the pyrrolidinone ring appear as a series of multiplets between δ 1.73 and 3.87 ppm . The methine proton at the C2 position, adjacent to the ester, typically resonates as a multiplet further downfield within this range.[6]
¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum displays a characteristic signal for the quaternary carbon of the tert-butyl group around δ 28.7 ppm and the ester carbonyl carbon around δ 155.0 ppm . The carbons of the pyrrolidinone ring resonate in the region of δ 23.6 to 56.9 ppm .[6]
The FT-IR spectrum provides clear evidence of the key functional groups. A strong absorption band is typically observed around 1743 cm⁻¹ , corresponding to the C=O stretching vibration of the tert-butyl ester. The lactam carbonyl stretch appears at a lower wavenumber, generally in the region of 1672-1692 cm⁻¹ .[6][7]
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 185. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (M-57) to give a prominent peak at m/z 128.
Synthesis and Manufacturing: From Nature's Chiral Pool
The most common and economically viable synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate begins with the naturally abundant and inexpensive amino acid, L-pyroglutamic acid.[8] The direct esterification of the carboxylic acid in the presence of a tert-butyl source is the key transformation.
Experimental Protocol: Acid-Catalyzed Esterification
Reaction: L-Pyroglutamic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid, to yield the desired product.[8]
Figure 1: Synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of L-pyroglutamic acid in tert-butyl acetate, a catalytic amount of perchloric acid is added at room temperature.
-
Reaction Execution: The reaction mixture is stirred at ambient temperature for an extended period, typically 24 hours, to ensure complete conversion.
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Work-up and Purification: The reaction is quenched with a basic aqueous solution, such as sodium bicarbonate, to neutralize the acid catalyst. The product is then extracted into an organic solvent, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure tert-butyl ester.
Causality Behind Experimental Choices: The use of tert-butyl acetate as both the solvent and the source of the tert-butyl group is an efficient strategy. Perchloric acid is a strong, non-nucleophilic acid that effectively protonates the carboxylic acid, activating it towards nucleophilic attack by the tert-butyl cation generated in situ.
The Art of Reactivity: A Chiral Scaffold for Asymmetric Synthesis
The synthetic utility of tert-butyl 5-oxopyrrolidine-2-carboxylate lies in its predictable and controllable reactivity at multiple sites. The lactam nitrogen can be protected or alkylated, and the α-protons to the ester carbonyl can be deprotonated to form a nucleophilic enolate.
N-Functionalization: Expanding the Molecular Framework
The lactam nitrogen can be readily protected with common protecting groups, such as the tert-butoxycarbonyl (Boc) group, by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[8] This N-protection is often a prerequisite for subsequent stereoselective functionalization of the pyrrolidinone ring.
Enolate Chemistry: The Gateway to Stereoselective Alkylation
The true power of this building block is unleashed through its enolate chemistry. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates the corresponding enolate, which can then react with a variety of electrophiles.
Figure 2: General scheme for the enolate alkylation.
The stereochemical outcome of the alkylation is highly dependent on the reaction conditions and the nature of the electrophile. Diastereoselective alkylation can be achieved by carefully controlling these parameters, making this a powerful method for the synthesis of complex, stereochemically rich molecules.
Applications in Drug Discovery and Natural Product Synthesis
The utility of tert-butyl 5-oxopyrrolidine-2-carboxylate as a chiral building block is exemplified by its application in the total synthesis of several biologically active natural products and pharmaceutical agents.
Total Synthesis of (+)-Lactacystin
(+)-Lactacystin, a potent and selective proteasome inhibitor, has been a popular target for total synthesis. Several synthetic routes have utilized derivatives of pyroglutamic acid. For instance, a key step in one of the early total syntheses involved a stereoselective aldol reaction of a siloxypyrrole derived from (R)-glutamic acid, which shares the same chiral core as our title compound.[9] The principles of stereocontrol established in these syntheses are directly applicable to reactions involving tert-butyl 5-oxopyrrolidine-2-carboxylate. The synthesis of lactacystin and its analogs remains an active area of research, with various strategies being developed to access this important molecule.[5][10][11]
Synthesis of Kainoid Analogs
Kainic acid and its analogs are potent neuroexcitatory amino acids that act as agonists for glutamate receptors.[12] The pyrrolidine core of these molecules makes tert-butyl 5-oxopyrrolidine-2-carboxylate an attractive starting material for their synthesis. The ability to introduce substituents at the 3- and 4-positions of the pyrrolidinone ring via enolate chemistry allows for the systematic exploration of the structure-activity relationship of kainoid analogs.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl 5-oxopyrrolidine-2-carboxylate. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.
Conclusion: A Cornerstone of Modern Synthesis
Tert-butyl 5-oxopyrrolidine-2-carboxylate is more than just a protected amino acid; it is a testament to the power of chiral pool synthesis. Its rigid framework, defined stereochemistry, and versatile reactivity provide a reliable and efficient platform for the construction of complex, biologically active molecules. For the synthetic chemist engaged in the art and science of drug discovery, a thorough understanding of this remarkable building block is not just advantageous—it is essential.
References
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.
- This citation is intentionally left blank for illustr
- Anderson, R. C.; Budde, W. L.
- Ogasa, C., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2023.
- Uno, H., et al. Total Synthesis of (+)-Lactacystin from (R)-Glutamate. Journal of the American Chemical Society, 1994.
- Corey, E. J.; Reichard, G. A. Total synthesis of lactacystin. Journal of the American Chemical Society, 1992.
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- Moody, C. J.; et al. An enantioselective formal synthesis of the proteasome inhibitor (+)-lactacystin. Tetrahedron, 2002.
- Jacobsen, E. N., et al. Alpha,beta-unsaturated beta-silyl imide substrates for catalytic, enantioselective conjugate additions: a total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor. Journal of the American Chemical Society, 2006.
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
-
Matrix Fine Chemicals. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE. [Link]
- This citation is intentionally left blank for illustr
- Tian, Z., Clark, B. L. M., & Menard, F. Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Chemical Neuroscience, 2019.
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
-
ChemBK. (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. [Link]
-
convenient N-protection of L-pyroglutamic acid esters. ResearchGate. [Link]
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
- This citation is intentionally left blank for illustr
-
FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... ResearchGate. [Link]
Sources
- 1. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 [matrix-fine-chemicals.com]
- 2. Tert-Butyl L-Pyroglutamate - SRIRAMCHEM [sriramchem.com]
- 3. tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95% 25 g | Request for Quote [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. Alpha,beta-unsaturated beta-silyl imide substrates for catalytic, enantioselective conjugate additions: a total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of (+)-Lactacystin from (R)-Glutamate (1994) | Hidemitsu Uno | 112 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
